![molecular formula C14H20N2O5 B127294 5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol CAS No. 112935-93-0](/img/structure/B127294.png)
5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol, also known as Bambuterol Hydrochloride Imp. D (EP), is a chemical compound with the molecular formula C14 H20 N2 O5 and a molecular weight of 296.32 . It is a neat product available for purchase online .
Synthesis Analysis
The synthesis of Bambuterol, a prodrug of terbutaline, involves the reaction of 3,5-Dihydroxyacetophenon with Dimethylcarbamoylchlorid in Pyridin to form 5-Acetyl-1,3-phenylen-bis (dimethylcarbamat). This is followed by bromination and addition of N -Benzyl- tert -butylamin to obtain 5- (N -Benzyl- N - (tert -butyl)glycyl)-1,3-phenylen-bis (dimethylcarbamat) .Molecular Structure Analysis
The molecular structure of 5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol contains a total of 42 bonds, including 22 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 (thio-) carbamate(s) (aromatic), 2 hydroxyl group(s), 1 primary alcohol(s), and 1 secondary alcohol(s) .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol include a molecular weight of 296.32 and a molecular formula of C14 H20 N2 O5 . Further details such as melting point, boiling point, and density were not found in the retrieved sources.Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics research, where it serves as a biochemical tool for studying protein expression and function. Its unique structure allows it to interact with specific proteins, aiding in the identification and quantification of proteomes .
Pharmacological Studies
In pharmacology, the compound is used to investigate its metabolism and transformation into active metabolites. This research is crucial for understanding the pharmacokinetics and pharmacodynamics of related therapeutic agents .
Respiratory Medicine Development
As a derivative of Bambuterol, this compound is explored for its potential use in developing new treatments for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Biochemical Assays
Researchers employ this compound in biochemical assays to study enzyme inhibition, particularly in systems related to respiratory diseases. It helps in understanding the biochemical pathways and potential drug targets .
Molecular Biology
In molecular biology, the compound is used as a reference material for gene expression studies. It can help in elucidating the role of certain genes in disease states and their response to pharmacological agents .
Analytical Chemistry
Analytical chemists use this compound as a standard for calibrating instruments and validating analytical methods, ensuring accurate measurement of chemical substances in various samples .
Chemical Synthesis
The compound is also significant in chemical synthesis, where it is used as a precursor or an intermediate in the synthesis of more complex molecules with potential therapeutic applications .
Educational Purposes
In academic settings, the compound is used for educational purposes, providing a practical example for students learning about the synthesis and application of chemical compounds in medical research .
Mechanism of Action
Target of Action
The primary target of this compound is the beta2-adrenoceptor . This receptor plays a crucial role in the regulation of bronchial muscle tone, and its activation leads to the relaxation of bronchial smooth muscle .
Mode of Action
The compound acts as a long-acting beta2-adrenoceptor agonist . It stimulates the beta2-adrenoceptors, leading to the activation of intracellular adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP .
Biochemical Pathways
The increase in cyclic AMP levels is associated with the relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells .
Pharmacokinetics
The compound is a prodrug of terbutaline, meaning it is metabolized into its active form, terbutaline, in the body . It is absorbed orally and preferentially distributed in lung tissue, reducing the first-pass effect . In lung tissue, it is slowly hydrolyzed to produce terbutaline, resulting in a steady and sustained concentration of terbutaline in the blood .
Result of Action
The action of the compound results in the dilation of bronchial passages, which helps in the management of lung diseases associated with bronchospasm .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, liver function can impact the metabolism of the compound, and renal function can affect its excretion . Therefore, dose adjustments may be necessary for people with renal impairment .
properties
IUPAC Name |
[3-(dimethylcarbamoyloxy)-5-(1-hydroxyethyl)phenyl] N,N-dimethylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-9(17)10-6-11(20-13(18)15(2)3)8-12(7-10)21-14(19)16(4)5/h6-9,17H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPOTIPIYTUHQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00552837 |
Source
|
Record name | 5-(1-Hydroxyethyl)-1,3-phenylene bis(dimethylcarbamate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00552837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol | |
CAS RN |
112935-93-0 |
Source
|
Record name | 5-(1-Hydroxyethyl)-1,3-phenylene bis(dimethylcarbamate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00552837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.